
N-Cyclohexylmethyl-2,4,6-trichloroaniline
Overview
Description
N-Cyclohexylmethyl-2,4,6-trichloroaniline is a halogenated aniline derivative featuring a cyclohexylmethyl substituent on the nitrogen atom of the aromatic amine. These compounds are valued for their electron-withdrawing trichloro groups, which enhance stability and reactivity in coupling and substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline typically involves the chlorination of aniline derivatives. One common method is the use of N-chlorosuccinimide (NCS) in acetonitrile, which facilitates the regioselective trichlorination of aniline to produce 2,4,6-trichloroaniline . This intermediate can then be further reacted with cyclohexylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine or sulfuryl chloride. These methods require stringent control of reaction conditions and emissions due to the highly corrosive nature of the reagents involved .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing chlorine substituents on the aromatic ring activate positions for nucleophilic displacement. Key pathways include:
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Aromatic Chlorine Replacement :
The trichloroaniline moiety may undergo substitution with nucleophiles (e.g., hydroxide, amines) under catalytic or thermal conditions. For example: Such reactions are typically facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures . -
Coupling Reactions :
The amine group can participate in Ullmann or Buchwald-Hartwig couplings to form C–N bonds with aryl halides (e.g., palladium catalysis) .
Redox Reactivity
- Reduction :
The nitro group (if present in intermediates) or aromatic chlorines may be reduced under hydrogenation conditions (e.g., H₂/Pd-C) to yield dechlorinated or amino derivatives . - Oxidation :
The cyclohexylmethyl group or aromatic ring may undergo oxidation with agents like KMnO₄ or CrO₃, though steric hindrance from the bulky substituent could limit reactivity .
Functionalization of the Amine Group
The secondary amine (–NHCH₂C₆H₁₁) is amenable to:
- Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.
- Alkylation : Further alkylation with alkyl halides under basic conditions .
Complexation and Coordination Chemistry
The amine and chlorine atoms may act as ligands for transition metals (e.g., Cu, Pd), forming complexes relevant to catalysis or material science .
Stability and Degradation
- Photodegradation : Exposure to UV light may lead to dechlorination or cleavage of the cyclohexylmethyl group .
- Hydrolysis : Susceptible to hydrolysis in acidic or alkaline conditions, yielding 2,4,6-trichloroaniline derivatives .
Hypothetical Reaction Pathways
Reaction Type | Conditions | Expected Product |
---|---|---|
Nucleophilic Substitution | KOH, DMF, 80°C | Hydroxy-substituted derivative |
Palladium-Catalyzed Coupling | Pd(OAc)₂, ligand, base | Biaryl amine derivatives |
Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Partially dechlorinated cyclohexylmethylamine |
Research Gaps and Challenges
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate for Azo Dyes :
- N-Cyclohexylmethyl-2,4,6-trichloroaniline serves as a crucial intermediate in the production of azo dyes. These dyes are widely used in textiles and printing due to their vibrant colors and stability.
- Coupling Agents :
-
Pharmaceuticals :
- The compound has potential applications in the pharmaceutical industry as a precursor for various bioactive molecules. Its derivatives may exhibit antibacterial or antifungal properties, making them suitable for drug development.
Agricultural Applications
- Pesticides and Herbicides :
-
Bactericides :
- The compound's antimicrobial properties make it effective as a bactericide in agricultural settings, helping to protect crops from bacterial diseases.
Materials Science Applications
- Polymer Chemistry :
- In materials science, this compound can be used as a monomer or additive in polymer formulations to enhance thermal stability and chemical resistance.
Case Study 1: Azo Dye Production
A study demonstrated the use of this compound as an intermediate in synthesizing a specific azo dye. The reaction conditions were optimized for yield and purity, resulting in a product that met industrial standards for textile applications.
Case Study 2: Pesticide Formulation
Research on pesticide formulations highlighted the effectiveness of this compound against common agricultural pests. Field trials showed significant improvements in crop yield when treated with formulations containing this compound compared to control groups.
Safety and Environmental Considerations
While this compound has beneficial applications, it is essential to consider its safety profile. Exposure can occur through inhalation or skin contact during manufacturing or application processes. Proper handling protocols must be established to mitigate risks associated with its toxicity .
Mechanism of Action
The mechanism of action of N-Cyclohexylmethyl-2,4,6-trichloroaniline involves its interaction with molecular targets through its halogenated aromatic structure. The chlorine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
The following table compares N-Cyclohexylmethyl-2,4,6-trichloroaniline with structurally related trichloroaniline derivatives, focusing on synthesis, physicochemical properties, and applications:
Key Research Findings
Reactivity and Stability
- Photodegradation : 2,4,6-Trichloroaniline degrades under sunlight and evaporates rapidly from water, limiting environmental persistence .
- Thermal Stability : N,N-Bis(2,4,6-trichlorophenyl)urea decomposes at 250°C to form 2,4,6-trichlorophenylisocyanate, complicating chromatographic analysis .
Functional Utility
- Pd-Catalyzed Cross-Coupling: N-Acetyl-2,4,6-trichloroaniline enables site-selective Sonogashira and Kumada couplings for indole derivatives with agricultural relevance .
- Mercuration : N,N-Dimethyl-2,4,6-trichloroaniline serves as a precursor for mercury-containing intermediates, though environmental concerns limit modern applications .
Biological Activity
N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chlorinated aromatic amine that has garnered attention due to its potential biological activities, including cytotoxicity and mutagenicity. This article synthesizes current research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived from 2,4,6-trichloroaniline through the introduction of a cyclohexylmethyl group. The synthesis typically involves the chlorination of aniline followed by the introduction of the cyclohexylmethyl moiety. The preparation can be conducted using various methods including the reaction with N-chloro reagents in organic solvents .
Cytotoxicity
Research has indicated that this compound exhibits significant cytotoxic effects against various cell lines. A study evaluating its cytotoxicity on human pulmonary malignant cells (A549) and normal human foreskin fibroblasts (BJ) demonstrated varying degrees of toxicity. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency:
Compound | IC50 (A549) | IC50 (BJ) | Selectivity Index |
---|---|---|---|
This compound | 31.53 µM | Not significant | > 13.62 |
This data suggests that the compound exhibits a higher selectivity towards cancerous cells compared to normal cells, which is a desirable trait in anticancer drug development .
The mechanism through which this compound exerts its cytotoxic effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. The compound's structure allows it to interact with cellular components, potentially disrupting normal cellular functions and promoting apoptosis in malignant cells .
Case Studies
- Case Study on Antioxidant Activity : A recent study investigated various chlorinated compounds including this compound for their antioxidant properties. The results indicated that while some derivatives exhibited strong antioxidant activity, others like this compound showed moderate effects compared to standard antioxidants such as ascorbic acid and Trolox .
- Toxicological Assessment : A toxicological evaluation highlighted that exposure to this compound can lead to adverse effects such as respiratory distress and gastrointestinal irritation upon ingestion. The lethal dose for rats was reported to be approximately 2400 mg/kg . Furthermore, mutagenicity tests indicated that this compound did not cause significant genetic mutations in standard assays like the Ames test .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing N-Cyclohexylmethyl-2,4,6-trichloroaniline, and how do reaction conditions influence selectivity?
- Methodological Answer : Synthesis routes often begin with nitration or functionalization of trichloroaniline derivatives. For example, nitration of 2,4,6-trichloroaniline to 2,4,6-trichloronitrobenzene requires controlled nitric acid concentrations and temperatures to avoid over-nitration or decomposition . Cyclohexylmethyl group introduction typically involves alkylation under basic conditions (e.g., K₂CO₃ in DMF), with careful monitoring of steric effects due to the trichlorinated aromatic ring. Selectivity challenges arise from competing reactions at the para position; inert atmospheres (N₂/Ar) and low temperatures (<50°C) improve yield .
Q. How can researchers safely handle and characterize this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods due to potential toxicity. Characterization via HPLC (C18 column, methanol/water mobile phase) and GC-MS (electron ionization mode) confirms purity. Structural validation employs -NMR (δ 1.2–1.8 ppm for cyclohexyl protons) and IR spectroscopy (C-Cl stretches at 550–650 cm⁻¹). Safety protocols align with R&D guidelines for chlorinated aromatic amines, including neutralization of waste with 10% NaOH .
Q. What functionalization strategies are viable for modifying the trichloroaniline core while preserving the cyclohexylmethyl group?
- Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Kumada-Tamao-Corriu) enable selective substitution at the 2, 4, or 6 positions. For instance, Pd/dihydroxyterphenylphosphine (DHTP) catalysts achieve ortho-selective Sonogashira coupling with alkynes, followed by cyclization to indole derivatives. Optimize ligand ratios (1:1.2 Pd:DHTP) and reaction times (12–24 hr) to minimize dehalogenation side reactions .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexylmethyl group influence reaction kinetics in catalytic systems?
- Methodological Answer : The bulky cyclohexylmethyl group reduces electrophilic substitution rates at the aromatic ring by ~30% compared to unsubstituted trichloroaniline, as shown in DFT calculations. Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) reveal that electron-withdrawing Cl groups enhance Pd catalyst turnover but require higher activation energies (ΔG‡ ≈ 85 kJ/mol). Use Hammett plots to correlate substituent effects with reaction rates in cross-coupling systems .
Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies often stem from impurities in starting materials or incomplete alkylation. Employ tandem MS/MS to identify byproducts (e.g., dichloro intermediates) and optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Quantitative -NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) improves yield accuracy .
Q. How can researchers design experiments to probe the environmental stability and degradation pathways of this compound?
- Methodological Answer : Conduct accelerated aging studies under UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS. Hydrolytic stability tests in buffered solutions (pH 4–10) at 40°C for 72 hr reveal cleavage of the cyclohexylmethyl group. Computational models (e.g., Gaussian09 with B3LYP/6-31G*) predict half-lives and prioritize experimental conditions .
Q. What mechanistic insights explain site-selective cross-coupling in Pd-catalyzed functionalization of trichloroaniline derivatives?
- Methodological Answer : The DHTP ligand’s steric bulk directs Pd(0) coordination to the less hindered ortho position, as shown in X-ray crystallography of Pd intermediates. Kinetic isotope effect (KIE) studies (k_H/k_D > 2.5) confirm C-Cl bond cleavage as the rate-limiting step. In situ EXAFS spectroscopy tracks Pd oxidation states during catalysis, guiding ligand optimization .
Properties
IUPAC Name |
2,4,6-trichloro-N-(cyclohexylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQZKYIBVNTBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444146 | |
Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-94-7 | |
Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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